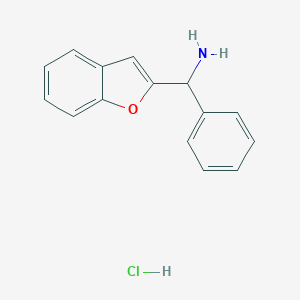

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

説明

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a chemical compound derived from benzofuran. It's of interest due to its versatile chemical structure that allows for various chemical reactions and modifications, making it a valuable compound in synthetic chemistry and pharmacology. The research primarily focuses on novel synthetic methods, molecular structure analysis, and the exploration of its chemical and physical properties.

Synthesis Analysis

A novel synthesis approach for benzofuran-2-yl-methanamine derivatives, including 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride, involves using ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. This method facilitates the generation of a variety of substituted benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds, showcasing versatility and efficiency in synthesis (Schlosser et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride has been elucidated through various spectroscopic techniques. Crystallographic studies reveal that the compound's benzofuran ring system and the carbonyl group are coplanar, highlighting the syn position of the carbonyl group relative to both the O atom of the benzofuran ring and the Cl atom, which plays a critical role in its chemical behavior (Kozakiewicz et al., 2007).

Chemical Reactions and Properties

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride undergoes various chemical reactions, including Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization, demonstrating its reactivity and potential for creating complex molecular architectures (Gabriele et al., 2007). This reactivity is crucial for synthesizing pharmacologically active derivatives.

Physical Properties Analysis

The physical properties of benzofuran derivatives, including solubility, melting point, and crystalline structure, are critical for their application in chemical synthesis and pharmaceutical development. The crystal structure analysis provides insight into intermolecular interactions, such as π–π stacking and C—H⋯O contacts, which influence the compound's solubility and stability (Abdel-Wahab et al., 2023).

Chemical Properties Analysis

The chemical properties of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride, including its reactivity towards various reagents, stability under different conditions, and its ability to participate in a wide range of chemical reactions, are fundamental for its application in synthetic organic chemistry and drug design. Studies on its antimicrobial activity and inhibition of specific enzymes highlight its potential in medicinal chemistry (Visagaperumal et al., 2010).

作用機序

Target of Action

The primary targets of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride are the catecholaminergic and serotoninergic systems in the brain . These systems play crucial roles in regulating mood, sleep, appetite, and other physiological processes.

Mode of Action

The compound interacts with its targets by potentiating catecholaminergic and serotoninergic activity . This means it enhances the effects of catecholamines (neurotransmitters like dopamine and norepinephrine) and serotonin, leading to changes in neural signaling.

Biochemical Pathways

The compound affects the MAPK and Akt/mTOR signaling pathways , which are major pathways involved in cell growth, proliferation, and survival . It has been observed that high doses of the compound directly inhibit these pathways, while low doses activate them .

Result of Action

The compound has been found to have anti-tumor effects in experimental models of lung cancer . Both low and high doses of the compound significantly inhibit tumor growth . The compound also appears to induce a state known as geroconversion , characterized by the loss of cell proliferation .

将来の方向性

特性

IUPAC Name |

1-benzofuran-2-yl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO.ClH/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14;/h1-10,15H,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEZLAOJMVUUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585853 | |

| Record name | 1-(1-Benzofuran-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109194-13-0, 109194-12-9 | |

| Record name | 2-Benzofuranmethanamine, α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109194-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Benzofuran-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

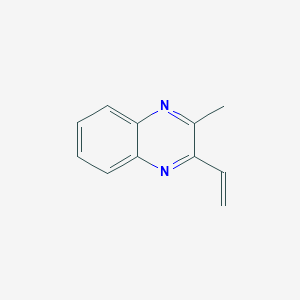

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

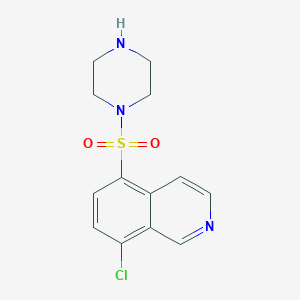

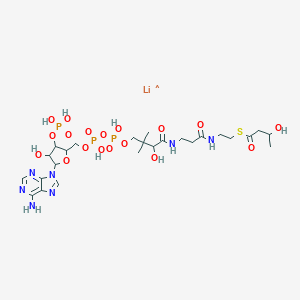

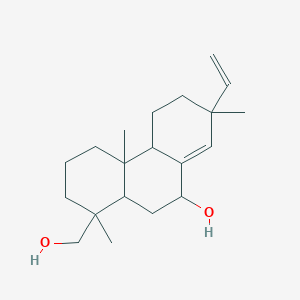

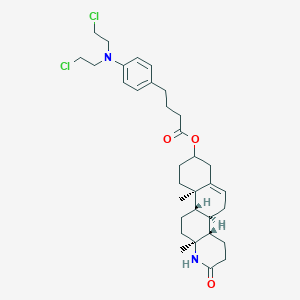

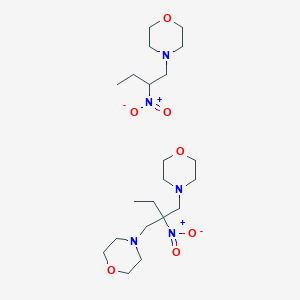

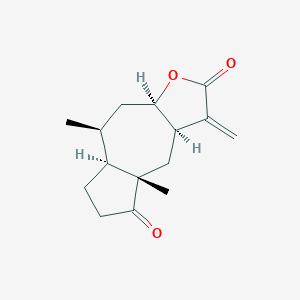

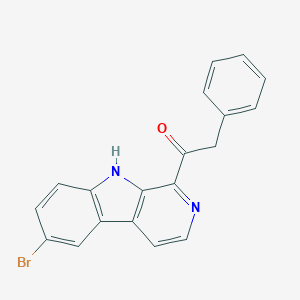

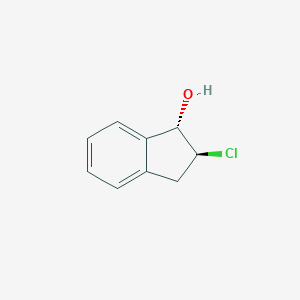

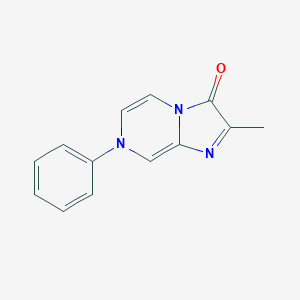

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。